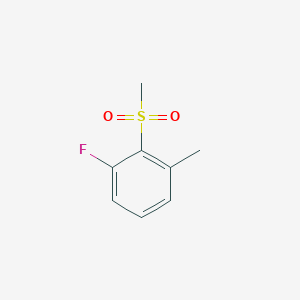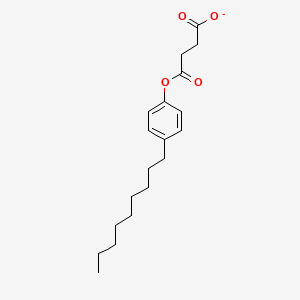![molecular formula C15H19NOS B14220189 2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole CAS No. 830321-09-0](/img/structure/B14220189.png)
2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound features an oct-1-en-1-yl group attached to the sulfur atom, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a sulfur source. One common method involves the use of 2-aminophenol and oct-1-en-1-yl thiol in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP). The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under argon atmosphere with blue LED irradiation for 24 hours .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used. For instance, palladium complexes of dendronized amine polymers have been utilized to catalyze the reaction between 2-aminophenol and aldehydes .
化学反応の分析
Types of Reactions
2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzoxazole derivatives.
科学的研究の応用
2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its biological activities are being explored for potential therapeutic applications, including anti-inflammatory and antioxidant effects.
作用機序
The mechanism of action of 2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
- 2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzothiazole
- 2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine
- 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole
Uniqueness
2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole is unique due to its specific structural features, such as the oct-1-en-1-yl group attached to the sulfur atom. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other benzoxazole derivatives .
特性
CAS番号 |
830321-09-0 |
|---|---|
分子式 |
C15H19NOS |
分子量 |
261.4 g/mol |
IUPAC名 |
2-oct-1-enylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H19NOS/c1-2-3-4-5-6-9-12-18-15-16-13-10-7-8-11-14(13)17-15/h7-12H,2-6H2,1H3 |
InChIキー |
OTWYSPQHQDCYCD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CSC1=NC2=CC=CC=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)


![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)


![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)
![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)
